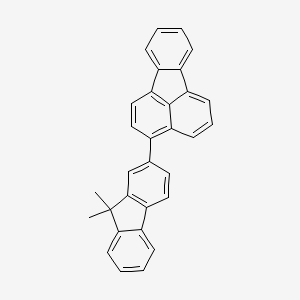

3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene

Description

3-(9,9-Dimethyl-9H-fluoren-2-yl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluoranthene core substituted with a 9,9-dimethylfluorenyl group. This compound is notable for its applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The dimethylfluorenyl substituent enhances thermal stability and modulates electronic properties by introducing steric bulk and electron-donating characteristics . Its synthesis typically involves bromination and Grignard reactions, yielding intermediates critical for OLED material development .

Properties

CAS No. |

653590-65-9 |

|---|---|

Molecular Formula |

C31H22 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-(9,9-dimethylfluoren-2-yl)fluoranthene |

InChI |

InChI=1S/C31H22/c1-31(2)28-13-6-5-10-23(28)24-15-14-19(18-29(24)31)20-16-17-27-22-9-4-3-8-21(22)26-12-7-11-25(20)30(26)27/h3-18H,1-2H3 |

InChI Key |

OBWWGXGMGVBFSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=CC=CC=C76)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene typically involves multi-step organic reactions. One common method starts with the bromination of 9,9-dimethylfluorene to form 9,9-dimethyl-2-bromofluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydrofluoranthenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while reduction can produce hydrofluoranthenes .

Scientific Research Applications

3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function. In electronic applications, its unique electronic properties facilitate charge transport and light emission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Optoelectronic Performance in OLEDs

PSeFL vs. PSeDBF

In a study comparing phenoselenazine (PSe)-based emitters, 10-(4-(tert-butyl)-phenyl)-3-(9,9-dimethyl-9H-fluoren-2-yl)-10H-phenoselenazine (PSeFL) exhibited a photoluminescence quantum yield (PLQY) of 40.0% and an external quantum efficiency (EQE) of 7.4%. In contrast, PSeDBF, which replaces the dimethylfluorenyl group with a dibenzo[b,d]furan (DBF) substituent, achieved a higher PLQY (59.0%) and EQE (12.8%). The DBF group suppresses nonradiative decay of triplet excitons more effectively than dimethylfluorenyl, highlighting the latter’s limitations in managing exciton dynamics .

N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine

This compound, featuring dual dimethylfluorenyl and benzofluorenyl groups, demonstrated a 2% increase in EQE and a fivefold improvement in device lifetime compared to its structural isomer with a shallower HOMO level. The dimethylfluorenyl group stabilizes the HOMO, reducing efficiency roll-off at high luminance (7% at 3000 cd/m²) .

Role in Dye-Sensitized Solar Cells (DSSCs)

Fluorenyl-Substituted Dyes (99–102)

A series of DSSC sensitizers with bis(9,9-dimethyl-9H-fluoren-2-yl)amino (FA) donors (e.g., 99) were compared to derivatives with alkoxy- or phenyloxy-substituted fluorenyl groups (e.g., 100–102). While 99 achieved a power conversion efficiency (PCE) of 10.5%, 100–102 outperformed it due to enhanced absorption red-shifting and reduced recombination. The dimethylfluorenyl group in 99 caused solubility issues, necessitating solvent adjustments that lowered performance. Alkoxy substituents in 100–102 improved electron-donating capacity and steric hindrance, boosting PCE .

JK-201 Sensitizer

The dye JK-201, incorporating bis-dimethyl-fluorenyl amino donors, exhibited a PCE of 5.65%. Its absorption maximum at 481 nm underscores the dimethylfluorenyl group’s role in tuning charge-transfer properties, though its efficiency lags behind state-of-the-art sensitizers with bulkier substituents .

ZL-61 BODIPY Derivative

In a study of boron-dipyrromethene (BODIPY) derivatives, ZL-61 (featuring 3,5-bis(9,9-dimethyl-9H-fluoren-2-yl) groups) demonstrated enhanced two-photon absorption compared to ZL-22 , which uses triphenylvinyl substituents. The dimethylfluorenyl groups in ZL-61 extended π-conjugation and improved thermal stability, critical for NLO applications .

Key Findings and Implications

- Dimethylfluorenyl Limitations : While the 9,9-dimethylfluorenyl group enhances thermal stability and HOMO level tuning, it often underperforms compared to substituents like DBF or alkoxy-fluorenyl in optoelectronic applications due to inferior exciton management and solubility .

- Synthetic Utility : Its role as a precursor in OLED material synthesis remains critical, despite trade-offs in device efficiency .

- Substituent Engineering : Modifications such as alkoxy or phenyloxy groups on fluorenyl derivatives can mitigate limitations, improving device performance in DSSCs and OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.